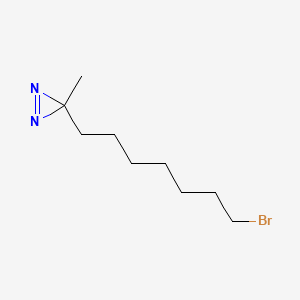
3-(7-Bromoheptyl)-3-methyl-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring compounds containing two nitrogen atoms and one carbon atom. They are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine typically involves multiple steps. One common method starts with the preparation of 7-bromoheptan-1-ol, which is then converted to 7-bromoheptan-1-amine. This intermediate is further reacted with methyl isocyanate to form the desired diazirine compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triphenylphosphine and carbon tetrabromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(7-Bromoheptyl)-3-methyl-3H-diazirine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Photolysis: Upon exposure to UV light, the diazirine ring can break, forming reactive carbene intermediates.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Scientific Research Applications
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is widely used in scientific research, particularly in:
Chemistry: As a photoaffinity label to study molecular interactions.
Biology: To investigate protein-ligand interactions.
Medicine: In drug discovery to identify binding sites of potential drug candidates.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions. The primary molecular targets are often proteins and nucleic acids, and the pathways involved include covalent modification of these biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(7-Bromoheptyl)-3-phenyl-3H-diazirine
- 3-(7-Bromoheptyl)-3-ethyl-3H-diazirine
Uniqueness
3-(7-Bromoheptyl)-3-methyl-3H-diazirine is unique due to its specific alkyl chain length and the presence of a bromine atom, which makes it particularly useful for certain types of photoaffinity labeling. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C9H17BrN2 |
|---|---|
Molecular Weight |
233.15 g/mol |
IUPAC Name |
3-(7-bromoheptyl)-3-methyldiazirine |
InChI |
InChI=1S/C9H17BrN2/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8H2,1H3 |
InChI Key |
VIBALJJLGDFYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















